The chiral nature of (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone makes it a potential candidate for use in asymmetric synthesis. Asymmetric synthesis refers to the creation of molecules with a specific handedness (chirality), which is crucial for many drugs and other biologically active molecules. The oxazolidinone scaffold could serve as a chiral auxiliary or catalyst in reactions, promoting the formation of one enantiomer (mirror image) over the other [].
(4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone is a chiral compound with significant relevance in organic synthesis and medicinal chemistry. Its molecular formula is C10H11NO2, with a molecular weight of approximately 177.20 g/mol. This compound features a five-membered oxazolidinone ring, which contributes to its unique stereochemistry and reactivity. The specific configuration at the 4R and 5S positions imparts distinct properties that are exploited in various
These reactions are critical for synthesizing enantiomerically enriched compounds, particularly in pharmaceutical development.
The biological activity of (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone has been explored in various contexts:
Several methods exist for synthesizing (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone:
The applications of (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone are diverse:
Interaction studies involving (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone focus on its role as a chiral auxiliary:
Several compounds share structural features with (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
(4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone | Enantiomeric counterpart | Different stereochemistry affects reactivity |
(4R,5R)-4-Methyl-5-phenyloxazolidinone | Similar oxazolidinone structure | Lacks the chiral discrimination of the target compound |
2-Oxazolidinone | Simplified structure without methyl/phenyl groups | Less complex; serves as a basic scaffold |
The uniqueness of (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone lies in its specific stereochemistry and its effectiveness as a chiral auxiliary in asymmetric synthesis. Its ability to facilitate enantioselective reactions makes it invaluable in the field of medicinal chemistry compared to its structural analogs.
(4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone belongs to the class of oxazolidinones, five-membered heterocyclic compounds containing both nitrogen and oxygen in the ring structure. The compound features specific stereochemistry at positions 4 and 5, which is crucial for its function as a chiral auxiliary in asymmetric synthesis. The molecule consists of an oxazolidinone ring with a methyl substituent at the 4-position and a phenyl group at the 5-position, with defined R and S configurations respectively.
This compound has numerous synonyms in scientific literature, including (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone, 2-Oxazolidinone, 4-methyl-5-phenyl-, (4R,5S)-, and (4R,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one. The various naming conventions reflect its importance and widespread use in different chemical contexts.
The physical and chemical properties of (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone are summarized in Table 1. These properties influence its handling, storage, and application in various chemical transformations.
Table 1: Physical and Chemical Properties of (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone
The chiral nature of this compound is reflected in its positive optical rotation, indicated by the "(+)" designation in its name. This property is essential for its applications in asymmetric synthesis.